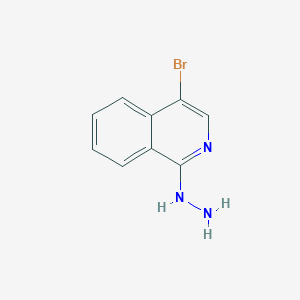
Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルは、化学式C14H15NO3の有機化合物です。無色から淡黄色の液体で、バニラの様な香りがします。この化合物は、多くの天然物や医薬品に見られる重要な複素環系であるインドールのエステル誘導体です。 インドール誘導体は、様々な生物活性で知られており、様々な科学研究分野において価値があります .
2. 製法
合成経路と反応条件: 2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルの合成は、通常、6-メトキシインドール-3-酢酸のエステル化を伴います。一般的な方法の1つには、6-メトキシインドール-3-酢酸とエタノールを、硫酸などの強酸触媒の存在下で反応させる方法があります。 反応は還流条件下で行われ、目的のエステルが得られます .
工業生産方法: 工業的な設定では、2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルの生産には、効率と収率を高めるために連続フロープロセスが用いられる場合があります。 自動反応器と最適化された反応条件を使用することで、製品品質の一貫性とスケーラビリティが確保されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(6-methoxy-1H-indol-3-yl)acetate typically involves the esterification of 6-methoxyindole-3-acetic acid. One common method includes the reaction of 6-methoxyindole-3-acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
化学反応の分析
反応の種類: 2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: インドール環の存在により、求電子置換反応が一般的です。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 無水溶媒中での水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。
置換: 臭素(Br2)などのハロゲン化剤または塩化チオニル(SOCl2)などの塩素化剤。
主な生成物:
酸化: 6-メトキシインドール-3-酢酸の生成。
還元: 6-メトキシインドール-3-エタノールの生成。
置換: ハロゲン化インドール誘導体の生成
4. 科学研究への応用
2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルは、科学研究において幅広い応用範囲を持っています。
化学: 複雑な有機分子や医薬品の合成における中間体として使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性を含む潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計における創薬における役割について調査されています。
科学的研究の応用
Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a flavoring agent due to its vanilla-like odor.
作用機序
2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルの作用機序は、様々な分子標的や経路との相互作用を伴います。インドール環構造により、複数の受容体に高い親和性で結合することができ、生物学的プロセスに影響を与えます。 例えば、特定の酵素を阻害したり、受容体活性を調節したりすることで、観察される生物学的効果が得られます .
6. 類似の化合物との比較
2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルは、以下の様な他のインドール誘導体と比較することができます。
2-(1H-インドール-3-イル)酢酸メチル: 構造は類似していますが、エチルエステル基ではなくメチルエステル基を持っています。
インドール-3-酢酸: エステル基ではなくカルボン酸基を持つ天然に存在する植物ホルモン。
6-メトキシインドール: 酢酸エステル側鎖がないため、化学反応における汎用性が低くなります。
独自性: 2-(6-メトキシ-1H-インドール-3-イル)酢酸エチルは、その特定のエステル基によって、他のインドール誘導体とは異なる化学的性質と反応性を示すため、ユニークです .
類似化合物との比較
Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of an ester.
6-Methoxyindole: Lacks the acetic acid ester side chain, making it less versatile in chemical reactions.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other indole derivatives .
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
ethyl 2-(6-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(15)6-9-8-14-12-7-10(16-2)4-5-11(9)12/h4-5,7-8,14H,3,6H2,1-2H3 |
InChIキー |
ZTMZTUTWHBPKRS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



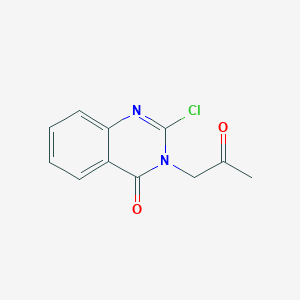
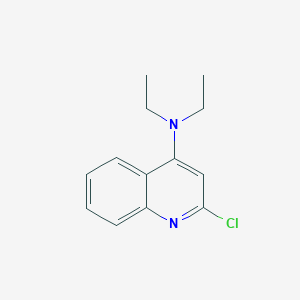
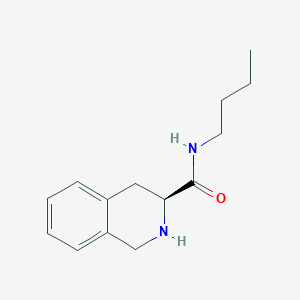
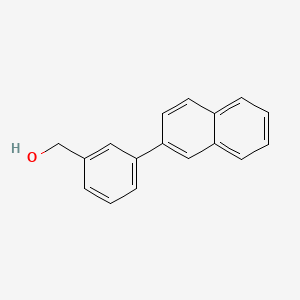


![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

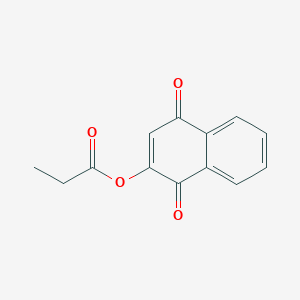
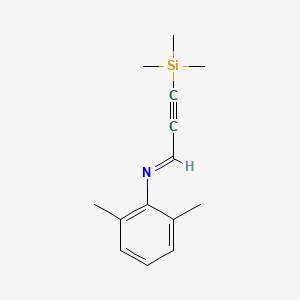
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)
